molecular formula C19H42NO5P B12085836 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)

1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)

Cat. No.: B12085836
M. Wt: 395.5 g/mol
InChI Key: ACJRKXHGGHOLQE-UHFFFAOYSA-N
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Description

1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a cyclic phosphatidic acid derivative. It is a bioactive lipid known for its role in various cellular processes, including anti-mitogenic regulation, inhibition of tumor cell invasion, and neuronal cell differentiation. This compound is a naturally occurring analog of lysophosphatidic acid, with a unique structure that forms a five-membered ring involving the sn-2 hydroxy group and the sn-3 phosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the following steps:

    Starting Material: The synthesis begins with 1-O-hexadecyl-sn-glycerol.

    Phosphorylation: The hydroxyl groups at the sn-2 and sn-3 positions are phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under anhydrous conditions.

    Cyclization: The phosphorylated intermediate undergoes cyclization to form the cyclic phosphate ring. This step often requires a base such as triethylamine to facilitate the reaction.

    Purification: The final product is purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for yield and purity, including temperature control and reaction time.

    Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:

    Hydrolysis: The cyclic phosphate ring can be hydrolyzed under acidic or basic conditions to yield linear phosphate derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phospholipids.

    Substitution: The phosphate group can participate in substitution reactions with nucleophiles, forming different phospholipid derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis Products: Linear phosphatidic acids.

    Oxidation Products: Oxidized phospholipids.

    Substitution Products: Various phospholipid derivatives depending on the nucleophile used.

Scientific Research Applications

1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has numerous applications in scientific research:

    Chemistry: Used as a standard in lipidomics studies for the quantification of lysophosphatidic acid.

    Biology: Investigated for its role in cell signaling pathways, particularly in anti-mitogenic regulation and stress fiber formation.

    Medicine: Explored for its potential in inhibiting tumor cell invasion and metastasis, as well as promoting neuronal cell differentiation and survival.

    Industry: Utilized in the development of bioactive lipid formulations for therapeutic applications

Mechanism of Action

The mechanism of action of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves:

Comparison with Similar Compounds

Similar Compounds

    Lysophosphatidic Acid (LPA): A structurally similar compound but lacks the cyclic phosphate ring.

    Cyclic Phosphatidic Acid (cPA): Similar in structure but may have different fatty acid chains.

Uniqueness

1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its specific cyclic structure, which imparts distinct biological activities compared to linear phosphatidic acids. Its ability to inhibit tumor cell invasion and promote neuronal differentiation sets it apart from other phospholipids .

Properties

Molecular Formula

C19H42NO5P

Molecular Weight

395.5 g/mol

IUPAC Name

azanium;4-(hexadecoxymethyl)-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C19H39O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-18-23-25(20,21)24-19;/h19H,2-18H2,1H3,(H,20,21);1H3

InChI Key

ACJRKXHGGHOLQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+]

Origin of Product

United States

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